Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate
Overview
Description
“Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 111043-01-7 . It has a molecular weight of 209.23 . It is a solid substance and is typically available in the form of brown crystals .
Synthesis Analysis
This compound was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents . The synthesis process involved the use of methyl 2-chloro nicotinoate and methyl thioglycolate, which were dissolved in anhydrous DMF . Potassium carbonate was added and the reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture was then cooled and poured into water, and the aqueous solution was extracted with ethyl acetate .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate” is a solid substance and typically appears as brown crystals . It has a melting point of 158-160 °C . Its molecular weight is 209.23 .Scientific Research Applications
Anti-Inflammatory Activity
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules with anti-inflammatory potential . Its structural similarity to 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide led to its investigation. Researchers have explored its effects on inflammatory pathways and its potential as an anti-inflammatory agent.
Central Nervous System Diseases
Functionalized thieno[2,3-b]pyridines, including this compound, have been studied for their impact on central nervous system (CNS) diseases . Researchers investigate their neuroprotective properties, potential for treating neurodegenerative disorders, and modulation of neurotransmitter systems.
Antimicrobial Properties
The compound’s unique structure makes it a promising candidate for antimicrobial applications . Studies explore its efficacy against bacteria, fungi, and other pathogens. Researchers investigate its mechanism of action and potential use in combating infections.
Antitumor Activity
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate has drawn attention as a potential antitumor agent . Investigations focus on its cytotoxic effects, selectivity against cancer cells, and potential use in cancer therapy. Researchers explore its impact on tumor growth and metastasis.
Hepatocellular Carcinoma (HCC) Research
Studies have evaluated the compound’s effects on hepatocellular carcinoma (HCC) cells . Researchers investigate its anti-HCC activity, cell cycle modulation, and potential as a targeted therapy for liver cancer.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, mist, spray, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate is a novel molecule synthesized as part of a research program targeting potential anti-inflammatory agents
Mode of Action
It was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-n-(1h-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide . This suggests that it may interact with similar targets and pathways to exert its effects.
properties
IUPAC Name |
methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)6-5(14-8)3-2-4-10-6/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUQSLOQAMJFNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224611 | |
Record name | Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate | |
CAS RN |
111042-98-9 | |
Record name | Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111042-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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